Hydrogen arsorite

Beschreibung

Hydrogen arsorite, chemically identified as lead(2+) hydrogen arsenite (HAsO₃Pb; CAS 109882-46-4), is an inorganic lead-arsenic compound characterized by its molecular formula and crystalline structure. It has an average molecular mass of 333.143 g/mol and a monoisotopic mass of 333.906468 g/mol . This compound is synthesized through the reaction of arsenious acid (H₃AsO₃) with lead(II) salts, forming a toxic crystalline solid. Historically, lead-based arsenites were utilized in pesticides and preservatives, though their use has declined due to severe health and environmental risks associated with both lead and arsenic .

Hydrogen arsorite’s toxicity arises from its dual hazardous components: lead disrupts neurological and renal systems, while arsenic interferes with cellular metabolism, causing carcinogenic effects .

Eigenschaften

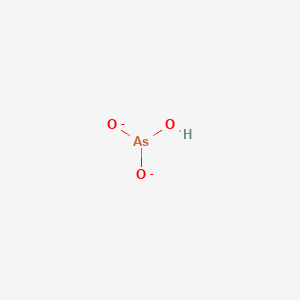

Molekularformel |

AsHO3-2 |

|---|---|

Molekulargewicht |

123.928 g/mol |

IUPAC-Name |

hydrogen arsorite |

InChI |

InChI=1S/AsHO3/c2-1(3)4/h2H/q-2 |

InChI-Schlüssel |

RJFGWSIMCQVVJS-UHFFFAOYSA-N |

SMILES |

O[As]([O-])[O-] |

Kanonische SMILES |

O[As]([O-])[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrogen arsorites can be synthesized through several methods. One common approach involves the dissolution of arsenic trioxide (As2O3) in water, followed by the addition of a base to form the ortho-arsenite ion. At low temperatures, hydrogen arsenite salts can be prepared, such as Na2H2As4O8, NaAsO2·4H2O, Na2HAsO3·5H2O, and Na5(HAsO3)(AsO3)·12H2O . Industrial production methods often involve similar aqueous reactions, with careful control of pH and temperature to ensure the desired product.

Analyse Chemischer Reaktionen

The hydrogen ortho-arsenite ion undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to arsenate (As(V)) using oxidizing agents like chlorine or potassium permanganate. In reduction reactions, it can be reduced to elemental arsenic or arsine (AsH3) under specific conditions. Common reagents used in these reactions include hydrogen sulfide, which precipitates arsenic as arsenic trisulfide (As2S3) in acidic conditions . Major products formed from these reactions depend on the reagents and conditions used, often resulting in different arsenic compounds with varying oxidation states.

Wissenschaftliche Forschungsanwendungen

The hydrogen ortho-arsenite ion has several scientific research applications across various fields:

Wirkmechanismus

The hydrogen ortho-arsenite ion exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. In humans, it inhibits key enzymes such as pyruvate dehydrogenase and oxoglutarate dehydrogenase by binding to the –SH group of lipoamide, a coenzyme involved in these reactions. This inhibition disrupts energy production and can lead to cellular toxicity . In microbial systems, the oxidation of arsenite to arsenate is a detoxification mechanism that also provides energy for certain bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

To contextualize hydrogen arsorite’s properties, two analogous compounds are analyzed: potassium arsenite (AsKO₃) and arsenic trioxide (As₂O₃) .

Structural Comparison

| Property | Hydrogen Arsorite (HAsO₃Pb) | Potassium Arsenite (AsKO₃) | Arsenic Trioxide (As₂O₃) |

|---|---|---|---|

| Molecular Formula | HAsO₃Pb | AsKO₃ | As₂O₃ |

| Average Mass (g/mol) | 333.143 | 162.017 | 197.841 |

| Cation | Lead(2+) | Potassium(1+) | — |

| Anion | Arsorite (AsO₃³⁻) | Arsorite (AsO₃³⁻) | Arsenite (AsO₃³⁻) |

| Solubility in Water | Low (exact data unavailable) | High (soluble) | 3 g/L at 25°C |

| Toxicity | Extremely high (Pb²⁺ + As) | High (As) | Extremely high (As) |

| Primary Uses | Historical pesticides | Laboratory reagent | Metallurgy, medicine |

Functional and Toxicological Contrasts

Potassium Arsenite (AsKO₃) :

Structurally similar due to the shared arsenite anion (AsO₃³⁻), potassium arsenite is water-soluble and used in analytical chemistry. However, it lacks lead’s bioaccumulative toxicity, making it marginally safer in controlled settings .Arsenic Trioxide (As₂O₃) :

Functionally analogous as a primary arsenic source, arsenic trioxide is pivotal in treating acute promyelocytic leukemia (APL) but shares hydrogen arsorite’s extreme toxicity. Unlike hydrogen arsorite, it dissolves moderately in water (3 g/L at 25°C), increasing its bioavailability and environmental mobility .

Environmental and Industrial Relevance

- Hydrogen Arsorite :

Its low solubility and persistence in soil necessitate stringent disposal protocols to prevent groundwater contamination . - Arsenic Trioxide :

Despite medical applications, improper handling leads to widespread environmental arsenic poisoning, particularly in mining regions .

Key Research Findings and Data Gaps

Q & A

Basic: What experimental methods are recommended to characterize the purity and structural integrity of hydrogen arsorite (H₃AsO₃) in synthetic samples?

To ensure sample integrity, combine X-ray diffraction (XRD) for crystallographic validation, Raman spectroscopy to confirm As-O bonding (~750 cm⁻¹ band), and titration with iodine in neutral media to quantify arsenite content . Solubility tests in polar solvents (e.g., water vs. petroleum ether) can identify impurities, as pure H₃AsO₃ is water-soluble but insoluble in non-polar solvents . For trace metal contaminants, use ICP-MS with a detection limit ≤1 ppb .

Basic: How should researchers safely handle hydrogen arsorite given its toxicity profile?

Follow ATSDR guidelines : use fume hoods for solid/liquid handling, wear nitrile gloves, and employ closed-system reactors to minimize airborne exposure . Toxicity assays (e.g., in vitro cell viability tests) should precede biological studies. Neutralize waste with Fe(III) salts to precipitate arsenite as FeAsO₃, reducing environmental leakage .

Advanced: How can contradictions in reported thermodynamic properties (e.g., solubility, ΔG°f) of hydrogen arsorite be resolved?

Discrepancies often arise from pH-dependent speciation (H₃AsO₃ vs. AsO₃³⁻) and ionic strength effects. Replicate experiments under standardized conditions (e.g., IUPAC-recommended 0.1 M NaCl for solubility studies) . Use calorimetry paired with DFT calculations to reconcile experimental and theoretical ΔG°f values, ensuring error margins ≤5% .

Advanced: What computational approaches are suitable for modeling hydrogen arsorite’s reactivity in redox systems?

Density Functional Theory (DFT) optimizes geometries for As(III) intermediates in redox pathways. For aqueous-phase behavior, apply ab initio molecular dynamics (AIMD) with explicit solvent models to simulate proton transfer kinetics . Validate against experimental XANES spectra to confirm oxidation states .

Basic: What are the standard wet-chemical synthesis routes for hydrogen arsorite?

Synthesize via acid hydrolysis of As₂O₃ : reflux arsenic trioxide (As₂O₃) in deionized water at 80°C for 4 hours, followed by filtration to remove unreacted solids. Adjust pH to 5–6 with NaOH to stabilize H₃AsO₃ . Purity via recrystallization in ethanol-water mixtures (3:1 v/v) .

Advanced: How can hydrogen arsorite’s interaction with biomolecules (e.g., proteins) be systematically studied?

Use NMR titration to map binding sites (e.g., cysteine thiols) and quantify affinity constants (Ka). Complement with X-ray crystallography of co-crystallized As(III)-protein complexes. For dynamic behavior, apply stopped-flow kinetics under anaerobic conditions to prevent oxidation .

Basic: What strategies optimize literature reviews for hydrogen arsorite-related research?

Leverage Web of Science with Boolean queries: (“arsenite” OR “H₃AsO₃”) AND (“synthesis” OR “spectroscopy”) NOT (“wastewater” OR “industrial”). Filter by methodology tags (e.g., “crystallography”) and prioritize peer-reviewed journals with ≥5 impact factors .

Advanced: How to design experiments assessing hydrogen arsorite’s solubility under varying geochemical conditions?

Use a factorial design varying pH (4–9), temperature (25–60°C), and ionic strength (0.01–0.5 M). Measure solubility via gravimetry after equilibration (72 hrs). Apply ANOVA to isolate dominant factors and model phase diagrams using PHREEQC software .

Basic: What statistical methods are critical for error analysis in spectroscopic data for hydrogen arsorite?

Use Monte Carlo simulations to propagate uncertainty in peak deconvolution (e.g., Raman bands). For calibration curves, report R² ≥ 0.98 and LOD/LOQ via 3σ/10σ methods. Replicate measurements ≥3 times to minimize instrumental drift .

Advanced: How can cross-disciplinary approaches enhance hydrogen arsorite research?

Integrate geochemical modeling (e.g., surface adsorption on Fe(OH)₃) with toxicogenomics (RNA-seq of arsenic-exposed organisms) to map environmental and biological impacts. Collaborate via platforms like IUPAC’s task groups to harmonize data standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.